Technical Whitepaper: 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene
Technical Whitepaper: 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene
Synthesis, Reactivity, and Pharmacophore Profiling of a Lipophilic Michael Acceptor
Executive Summary
This technical guide profiles 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (commonly referred to as 3,4-dichloro-
Part 1: Chemical Identity & Physicochemical Profile[1][2]
The compound is a disubstituted nitrostyrene derivative where the electron-withdrawing nitro group and the dichlorophenyl ring create a highly polarized
Table 1: Physicochemical Specifications
| Property | Data | Notes |
| IUPAC Name | 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene | Stereochemistry is predominantly (E) (trans).[1] |
| Common Name | 3,4-Dichloro- | Refers to the substitution pattern on the styrene core.[1] |
| CAS Registry Number | 18984-16-2 | Distinct from the 2,4-isomer (CAS 18984-21-9).[1] |
| Molecular Formula | MW: 218.04 g/mol | |
| Physical State | Yellow Crystalline Solid | Typical of conjugated nitroalkenes.[1] |
| Melting Point | 93 – 97 °C | Sharp melting range indicates high purity [1].[1] |
| Solubility | DMSO, DMF, DCM, EtOAc | Poorly soluble in water; requires organic co-solvent for bio-assays. |
| Electronic Character | Soft Electrophile | High affinity for soft nucleophiles (SH groups).[1][2] |
Part 2: Synthetic Routes & Optimization
The most robust route for high-purity synthesis is the Henry Reaction (Nitroaldol Condensation) followed by spontaneous dehydration. While base-catalyzed methods (NaOH/MeOH) exist, they often yield side products (Michael adducts of the solvent). The Ammonium Acetate mediated condensation is preferred for its self-buffering capacity and promotion of the thermodynamic (E)-alkene product.
Protocol: Ammonium Acetate Mediated Condensation
Objective: Synthesis of 3,4-dichloro-
Reagents:
-
3,4-Dichlorobenzaldehyde (1.0 eq)
-
Nitromethane (5.0 - 10.0 eq, serves as solvent/reactant)
-
Ammonium Acetate (
, 0.5 - 1.0 eq) -
Glacial Acetic Acid (Catalytic, optional co-solvent)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 3,4-dichlorobenzaldehyde (e.g., 10 mmol) and ammonium acetate (5 mmol) to nitromethane (10 mL).
-
Reaction: Heat the mixture to gentle reflux (
100–105 °C) for 4–6 hours.-
Process Control: Monitor via TLC (Mobile phase: 10% EtOAc/Hexanes).[1] The aldehyde spot will disappear, replaced by a less polar, UV-active yellow spot (the nitrostyrene).
-
-
Workup: Cool the reaction mixture to room temperature. The product often crystallizes directly upon cooling.[1]
-
Purification: Filter the yellow needles and wash with cold ethanol.
-
Validation:
-
1H NMR (CDCl3): Look for the characteristic trans-vinyl protons.[1] The
-proton (adjacent to nitro) and -proton (adjacent to ring) typically appear as doublets between 7.5–8.0 ppm with a coupling constant ( ) of 13.5 Hz, confirming the (E)-geometry [2].
-
Workflow Visualization
Figure 1: Synthetic workflow for the Henry Reaction utilizing ammonium acetate to ensure (E)-selectivity.
Part 3: Reactivity & Mechanistic Insights
The biological and chemical utility of 1,2-dichloro-4-[(E)-2-nitroethenyl]benzene lies in its nature as a Michael Acceptor . The nitro group is a powerful electron-withdrawing group (EWG), rendering the
Mechanism of Action: Thiol-Michael Addition
Unlike non-specific alkylators,
-
Nucleophilic Attack: The thiolate anion (
) attacks the -carbon of the nitrostyrene.[1] -
Nitronate Intermediate: The negative charge is delocalized onto the nitro group oxygens (resonance stabilization).[1]
-
Protonation: The intermediate captures a proton to form the stable thioether adduct.[1]
This mechanism is reversible (retro-Michael) under certain physiological conditions, which can tune the residence time of the drug on the target [3].
Reactivity Pathway Diagram[1]
Figure 2: Mechanism of Covalent Inhibition via Thiol-Michael Addition. The dashed line indicates potential reversibility.
Part 4: Biological Applications & Pharmacophore Status
1. Covalent Inhibition (Tyrosine Kinases)
Researchers utilize the nitrostyrene scaffold to target non-catalytic cysteine residues in enzymes.[1] The 3,4-dichloro substitution increases lipophilicity (LogP), enhancing cell membrane permeability compared to unsubstituted analogs. This makes it a viable fragment for designing EGFR inhibitors or targeting the NLRP3 inflammasome [4].[1]
2. Antimicrobial & Antifungal Activity
The compound acts as a broad-spectrum antimicrobial agent.[1] The mechanism involves the depletion of intracellular glutathione (GSH) pools via the Michael addition described above, leading to oxidative stress and cell death in fungi and Gram-positive bacteria (e.g., S. aureus) [5].
Key Research Metric:
-
MIC (Minimum Inhibitory Concentration): Typically ranges from 4–32
g/mL against standard fungal strains, dependent on the specific formulation and assay conditions.
Part 5: Safety & Handling Protocols
Hazard Classification:
-
Skin/Eye Irritant: The compound is a potent lachrymator and skin irritant (Category 2).[1]
-
Sensitizer: Potential for allergic skin reactions upon repeated exposure.[1]
Handling Procedures:
-
Engineering Controls: All weighing and transfer operations must be performed inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended due to high lipophilicity), safety goggles, and lab coat.[1]
-
Decontamination: Spills should be treated with a dilute solution of sodium hypochlorite (bleach) or aqueous sodium hydroxide to degrade the nitroalkene functionality before disposal.[1]
References
-
ChemicalBook Database. (2025).[1][3] 3,4-Dichloro-omega-nitrostyrene Properties and Melting Point Data. Retrieved from
-
Royal Society of Chemistry. (2014).[1] Synthesis of para-substituted
-nitrostyrene derivatives and NMR characterization. RSC Advances. Retrieved from -
National Institutes of Health (NIH). (2020).[1] The Nitrile Bis-Thiol Bioconjugation Reaction and Michael Acceptor Reactivity. PubMed Central.[1] Retrieved from
-
ResearchG
-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Retrieved from -
Sigma-Aldrich. (2024).[1] Safety Data Sheet: trans-beta-Nitrostyrene derivatives. Retrieved from
